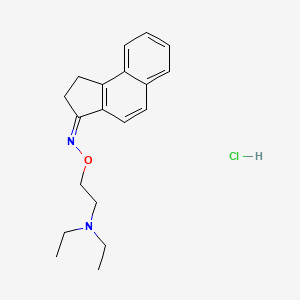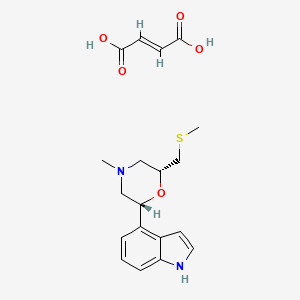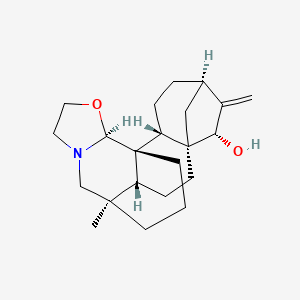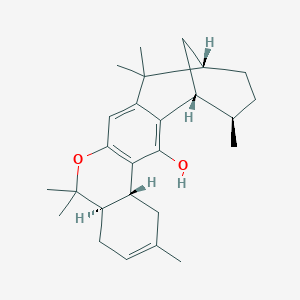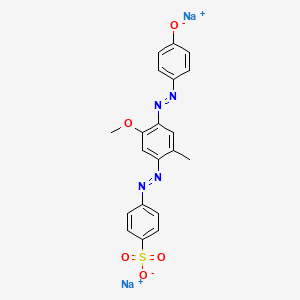
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes sulfonic acid groups, which enhance its solubility in water, making it particularly useful in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline. This involves treating 4-hydroxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-methoxy-2-methylaniline under alkaline conditions to form the first azo bond.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization followed by coupling with another molecule of 4-hydroxyaniline to form the final product.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, leather, and paper industries due to its vibrant color and water solubility.
Mechanism of Action
The compound exerts its effects primarily through its azo groups and sulfonic acid functionalities. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with various substrates. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-
- Sodium 4-hydroxybenzenesulfonate
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. These features confer distinct chemical reactivity and solubility properties, making it particularly valuable in dyeing applications and scientific research.
Properties
CAS No. |
70776-62-4 |
|---|---|
Molecular Formula |
C20H16N4Na2O5S |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;4-[[5-methoxy-2-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.2Na/c1-13-11-19(24-22-14-3-7-16(25)8-4-14)20(29-2)12-18(13)23-21-15-5-9-17(10-6-15)30(26,27)28;;/h3-12,25H,1-2H3,(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
PJSNPTRBIHQNNM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



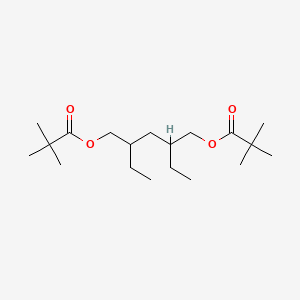

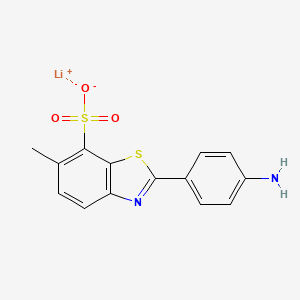
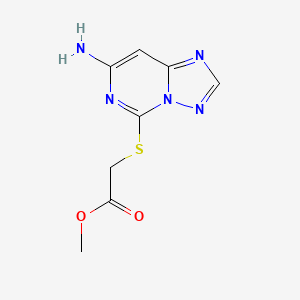

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
